
Tribenzyl(diiodo)-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two iodine atoms attached to a central antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of iodine.
Tribenzyl(dibromo)-lambda~5~-stibane: Similar structure but with bromine atoms instead of iodine.
Tribenzyl(difluoro)-lambda~5~-stibane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Tribenzyl(diiodo)-lambda~5~-stibane is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts
Eigenschaften
CAS-Nummer |
138123-21-4 |
|---|---|
Molekularformel |
C21H21I2Sb |
Molekulargewicht |
649.0 g/mol |
IUPAC-Name |
tribenzyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
AHDZVFYVYJOIOG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
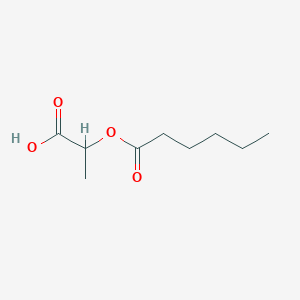
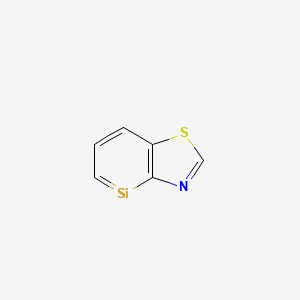
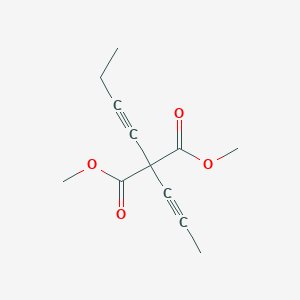
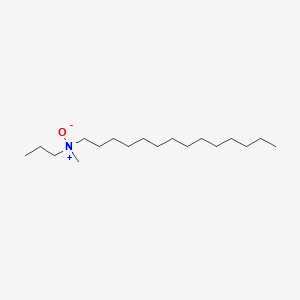

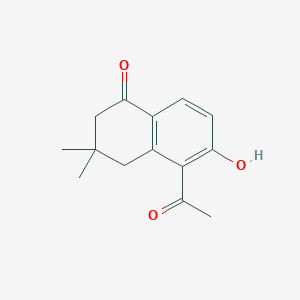

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
